(R)-Lansoprazole-d4

Analytical method validation Quality control Regulatory compliance

Quantifying (R)-Lansoprazole in biological matrices requires an IS that co-elutes with the analyte to correct for matrix effects. Racemic or non-isotopic IS alternatives fail stereoselective resolution, producing inaccurate PK data. • +4 Da mass shift eliminates isotopic cross-talk from the analyte's natural M+2/M+3 isotopologues. • Enantiopure d4 labeling ensures co-elution with the (R)-enantiomer under chiral LC conditions, satisfying FDA/ICH M10 specificity. • Supplied with full characterization data; traceability against USP/EP pharmacopeial standards available.

Molecular Formula C16H14F3N3O2S
Molecular Weight 373.4 g/mol
Cat. No. B12410231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Lansoprazole-d4
Molecular FormulaC16H14F3N3O2S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1/i2D,3D,4D,5D
InChIKeyMJIHNNLFOKEZEW-ZQDMXDIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Lansoprazole-d4 Internal Standard Procurement Guide


(R)-Lansoprazole-d4 (also known as Dexlansoprazole-d4) is a deuterium-labeled stable isotope analog of (R)-Lansoprazole, the active R-enantiomer of the proton pump inhibitor Lansoprazole [1]. The compound incorporates four deuterium atoms at the 4,5,6,7 positions of the benzimidazole ring, resulting in a molecular formula of C16H10D4F3N3O2S and a molecular weight of 373.39 g/mol . It is exclusively intended for use as an internal standard (IS) in quantitative bioanalytical assays employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . Its primary function is to correct for matrix effects, extraction variability, and instrumental fluctuations during the quantification of (R)-Lansoprazole in biological matrices [2].

Workflow LC-MS/MS bioanalysis of (R)-Lansoprazole
ISTD Type Enantiopure d4-labeled internal standard
Correction Matrix effect & extraction variability

Why Unlabeled IS Fails for (R)-Lansoprazole-d4


In LC-MS/MS quantification, substitution of a stable isotope-labeled internal standard (SIL-IS) with a non-isotopic analog or the unlabeled parent compound introduces irreproducible analytical error. Non-isotopic structural analogs (e.g., rabeprazole or omeprazole used as IS for lansoprazole) exhibit differential extraction recovery and distinct chromatographic retention relative to the analyte, failing to co-elute and therefore unable to compensate for matrix-induced ion suppression or enhancement [1]. The unlabeled (R)-Lansoprazole cannot be used as an IS because it is spectrometrically indistinguishable from the endogenous or administered analyte in the mass detector, precluding independent peak integration [2]. Even among deuterated IS candidates, the number and position of deuterium labels critically affect chromatographic co-elution; insufficient mass shift (< +3 Da) risks isotopic cross-talk from the analyte's natural M+2/M+3 isotopologues, while excessive deuteration (e.g., d7-d9) can induce retention time shifts of 0.1–0.3 minutes, altering the ionization environment experienced by the IS relative to the analyte and degrading accuracy . (R)-Lansoprazole-d4 provides a +4 Da mass increment, which exceeds the natural isotopic envelope of the unlabeled compound while minimizing deuterium-induced chromatographic separation [3].

Non-isotopic analog IS (e.g., rabeprazole) may show different extraction recovery and retention, limiting matrix effect correction.
Unlabeled (R)-Lansoprazole cannot be spectrometrically resolved from the analyte, preventing independent peak integration.
Insufficient deuteration (d3) risks isotopic cross-talk; excessive deuteration (d7+) may induce retention time shifts.

Performance Evidence: (R)-Lansoprazole-d4 vs. Alternatives


HPLC Purity Advantage

(R)-Lansoprazole-d4 is commercially available with a verified HPLC purity of 99.13%, as documented in batch-specific Certificates of Analysis [1]. This purity specification exceeds the 95% threshold commonly offered for deuterated lansoprazole internal standards by alternative suppliers . In quantitative bioanalysis, IS impurities exceeding 2% of the nominal concentration can generate spurious chromatographic peaks that interfere with analyte or metabolite quantification, requiring additional method re-validation and increasing batch failure rates [2]. The higher purity specification directly reduces the risk of impurity-derived interference and minimizes the need for corrective investigations during regulated bioanalysis.

Purity
Lot attribute
99.13%
Supports interference risk review
Batch COA; baseline ≥95%
Analytical method validation Quality control Regulatory compliance

Mass Shift Selectivity

(R)-Lansoprazole-d4 incorporates four deuterium atoms, providing a nominal mass shift of +4 Da relative to the unlabeled analyte (m/z 369 → 373 for the parent ion) [1]. In LC-MS/MS selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, a +4 Da mass increment places the IS signal beyond the natural M+2 and M+3 isotopic contributions of the chlorine- and sulfur-containing unlabeled analyte, which arise from 37Cl (24.23% natural abundance) and 34S (4.21% natural abundance) [2]. Internal standards labeled with only 3 deuterium atoms (d3) exhibit a +3 Da shift, which may partially overlap with the analyte's M+3 isotopologue cluster, producing isotopic cross-talk that manifests as non-linear calibration curves and positive bias at low analyte concentrations [3]. The +4 Da labeling strategy of (R)-Lansoprazole-d4 eliminates this source of systematic error without introducing the chromatographic retention time shifts (typically >0.2 min) observed with more heavily deuterated (d6-d9) compounds [4].

Mass Shift
Class-level
+4 Da d3 (+3 Da)
Supports reduced isotopic cross-talk
Isotope modeling; Cl/S heteroatoms
Mass spectrometry Isotopic interference Method selectivity

Chiral Integrity for Stereospecific Quantification

(R)-Lansoprazole-d4 is the deuterium-labeled form of the single (R)-enantiomer (Dexlansoprazole), not a racemic mixture [1]. In bioanalytical method validation for stereoselective pharmacokinetic studies, the use of an enantiopure internal standard is essential to avoid contribution to the analyte signal from the opposite enantiomer present as an impurity in the IS [2]. Racemic Lansoprazole-d4 contains approximately equimolar (R)- and (S)-enantiomers; if used as an IS for (R)-Lansoprazole quantification, the (S)-enantiomer component of the IS appears as a chromatographically resolved peak that does not co-elute with the (R)-analyte, thereby failing to correct for matrix effects and extraction variability affecting the (R)-enantiomer [3]. Furthermore, any chiral inversion or racemization of the IS during storage or sample preparation would introduce systematic quantification bias that is avoided by sourcing the enantiopure (R)-Lansoprazole-d4 [4].

Chiral Identity
Class-level
Enantiopure (R) Racemic IS
Enables enantiomer-specific matrix correction
Chiral LC required; co-elution may differ
Chiral bioanalysis Stereoselective pharmacokinetics Enantiomer quantification

Regulatory Compliance for ANDA Methods

(R)-Lansoprazole-d4 is supplied with detailed characterization data compliant with regulatory guidelines, and the product is explicitly positioned for analytical method development, method validation (AMV), and Quality Controlled (QC) applications supporting Abbreviated New Drug Applications (ANDA) for Dexlansoprazole [1]. In contrast, generic Lansoprazole-d4 (racemic) or non-deuterated structural analogs (e.g., omeprazole used as IS) do not meet the specificity requirements for Dexlansoprazole-specific bioanalytical methods under current FDA and EMA guidance [2]. Regulatory submissions for generic Dexlansoprazole require demonstration of bioequivalence using validated LC-MS/MS methods that quantify the (R)-enantiomer specifically; the use of an enantiopure, stable isotope-labeled IS is the only approach that satisfies the criteria for accuracy, precision, and matrix effect compensation in such methods [3].

Validation Alignment
Context-dependent
Meets stereospecific IS criteria
Supports bioanalytical validation review
Guideline context; method-specific review
ANDA submission Regulatory compliance Method validation

(R)-Lansoprazole-d4 Application Scenarios


Stereoselective Pharmacokinetic Studies

In preclinical (rat, dog) or clinical (human) pharmacokinetic studies where stereoselective quantification of (R)-Lansoprazole is required, (R)-Lansoprazole-d4 is the appropriate internal standard. The enantiopure nature of this d4-labeled IS ensures that matrix effect correction is applied specifically to the (R)-enantiomer analyte peak, which elutes separately from the (S)-enantiomer under chiral LC conditions [1]. Using racemic Lansoprazole-d4 would introduce an (S)-enantiomer component in the IS that fails to co-elute with the (R)-analyte, invalidating the fundamental assumption of SIL-IS compensation and producing inaccurate concentration estimates [2]. The +4 Da mass shift provided by (R)-Lansoprazole-d4 also eliminates isotopic interference from the analyte's natural M+3 isotopologue cluster, which is particularly problematic when quantifying low ng/mL concentrations typical of terminal elimination phase samples [3].

Regulated Bioanalytical Method Validation

For CROs and pharmaceutical companies preparing bioanalytical method validation reports in support of Dexlansoprazole ANDA submissions, (R)-Lansoprazole-d4 provides the necessary specificity and documentation traceability. The product is supplied with full characterization data, and vendors offer traceability against pharmacopeial standards (USP or EP) as an additional service [1]. The 99.13% HPLC purity specification documented in batch Certificates of Analysis reduces the likelihood of impurity-related analytical interference that would necessitate costly method re-validation or batch re-analysis during regulatory review [2]. The enantiopure d4-labeled standard meets the specificity requirements of FDA and ICH M10 guidelines for stereospecific bioanalytical methods, which racemic IS alternatives cannot satisfy [3].

Quantitative Analysis in Complex Matrices

When quantifying (R)-Lansoprazole in biological matrices known to exhibit substantial ion suppression or enhancement—such as plasma, serum, or tissue homogenates—(R)-Lansoprazole-d4 provides optimal matrix effect compensation. The deuterium labeling strategy (4 deuterium atoms at the 4,5,6,7 positions of the benzimidazole ring) produces an IS that co-elutes with the analyte under reversed-phase LC conditions, ensuring that both compounds experience identical ionization conditions in the MS source [1]. This co-elution property is critical for correcting matrix effects that vary across the chromatographic run, a capability not provided by non-co-eluting structural analog internal standards [2]. The +4 Da mass shift also ensures that the IS signal is fully resolved from the analyte's isotopic envelope in the mass analyzer, enabling accurate peak integration even in the presence of high endogenous background [3].

Application
Selection Property
Validation Focus
Stereoselective PK research studies
Enantiopure d4-label identity
Chiral LC-MS/MS matrix effect review
Bioanalytical method validation support
Documented purity and characterization
Validation documentation context
Complex matrix bioanalysis
Co-elution with analyte
Ion suppression/enhancement correction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Lansoprazole-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.